molecular formula C12H20O2 B3048023 6-Heptenoic acid, 2-(4-pentenyl)- CAS No. 152568-35-9

6-Heptenoic acid, 2-(4-pentenyl)-

Cat. No.: B3048023
CAS No.: 152568-35-9
M. Wt: 196.29 g/mol
InChI Key: YUNBHISBJKONHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptenoic acid, 2-(4-pentenyl)-: is an organic compound with the molecular formula C12H20O2 . It is a straight-chain terminal alkenoic acid, characterized by the presence of a carboxylic acid group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptenoic acid, 2-(4-pentenyl)- can be synthesized through various methods. One common approach involves the electrochemical oxidation of 6-heptenoic acid adsorbed on a platinum (Pt) electrode surface . Another method includes the preparation of 6-(iodomethyl)-hexanolide via iodo-lactonization .

Industrial Production Methods: While specific industrial production methods for 6-Heptenoic acid, 2-(4-pentenyl)- are not extensively documented, the compound can be produced using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.

Mechanism of Action

The mechanism of action for 6-Heptenoic acid, 2-(4-pentenyl)- primarily involves its chemical reactivity, particularly in oxidation and substitution reactions. The molecular targets and pathways involved in these reactions include the interaction with platinum electrodes for oxidation and the formation of lactones through iodo-lactonization .

Comparison with Similar Compounds

Comparison: 6-Heptenoic acid, 2-(4-pentenyl)- is unique due to its specific structure, which includes a terminal alkenoic acid group and a double bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-pent-4-enylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHISBJKONHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566245
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152568-35-9
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Heptenoic acid, 2-(4-pentenyl)-
Reactant of Route 2
Reactant of Route 2
6-Heptenoic acid, 2-(4-pentenyl)-
Reactant of Route 3
Reactant of Route 3
6-Heptenoic acid, 2-(4-pentenyl)-
Reactant of Route 4
6-Heptenoic acid, 2-(4-pentenyl)-
Reactant of Route 5
6-Heptenoic acid, 2-(4-pentenyl)-
Reactant of Route 6
6-Heptenoic acid, 2-(4-pentenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.